molecular formula C33H26O9 B11956712 alpha-d-Arabinose tetrabenzoate CAS No. 22435-09-2

alpha-d-Arabinose tetrabenzoate

Cat. No.: B11956712
CAS No.: 22435-09-2
M. Wt: 566.6 g/mol
InChI Key: YHLULIUXPPJCPL-UHFFFAOYSA-N
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Description

Alpha-d-Arabinose tetrabenzoate: is a derivative of arabinose, a pentose sugar. This compound is characterized by the presence of four benzoate groups attached to the arabinose molecule. It is primarily used in various chemical and biochemical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-d-Arabinose tetrabenzoate typically involves the esterification of alpha-d-Arabinose with benzoic acid derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized to ensure maximum yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Alpha-d-Arabinose tetrabenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Alpha-d-Arabinose tetrabenzoate has several applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of alpha-d-Arabinose tetrabenzoate involves its interaction with various molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Uniqueness: Alpha-d-Arabinose tetrabenzoate is unique due to its specific configuration and the presence of four benzoate groups, which confer distinct chemical and physical properties. These properties make it particularly useful in various research applications, especially in the study of carbohydrate chemistry and the development of new synthetic methodologies .

Properties

CAS No.

22435-09-2

Molecular Formula

C33H26O9

Molecular Weight

566.6 g/mol

IUPAC Name

(4,5,6-tribenzoyloxyoxan-3-yl) benzoate

InChI

InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2

InChI Key

YHLULIUXPPJCPL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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